BenchChemオンラインストアへようこそ!

YM17E

ACAT inhibition Enzyme kinetics Potency comparison

Select YM17E for its 100-700x greater ACAT potency vs. avasimibe/pactimibe, enabling robust inhibition with minimal DMSO interference. This non-competitive inhibitor (Ki 86 nM) offers route-dependent hepatic vs. intestinal selectivity and includes validated human pharmacokinetic data (Cmin 48.6-166.6 ng/mL), essential for rigorous translational studies.

Molecular Formula C40H58Cl2N6O2
Molecular Weight 725.8 g/mol
CAS No. 124884-99-7
Cat. No. B3061551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM17E
CAS124884-99-7
Molecular FormulaC40H58Cl2N6O2
Molecular Weight725.8 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)NC(=O)N(CC2=CC(=CC=C2)CN(C3CCCCCC3)C(=O)NC4=CC=C(C=C4)N(C)C)C5CCCCCC5.Cl.Cl
InChIInChI=1S/C40H56N6O2.2ClH/c1-43(2)35-24-20-33(21-25-35)41-39(47)45(37-16-9-5-6-10-17-37)29-31-14-13-15-32(28-31)30-46(38-18-11-7-8-12-19-38)40(48)42-34-22-26-36(27-23-34)44(3)4;;/h13-15,20-28,37-38H,5-12,16-19,29-30H2,1-4H3,(H,41,47)(H,42,48);2*1H
InChIKeyAKJWTZIUYIFCCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YM17E (CAS 124884-99-7): High-Potency ACAT Inhibitor for Atherosclerosis and Cholesterol Metabolism Research Procurement Guide


YM17E (1,3-bis[[1-cycloheptyl-3-(p-dimethylaminophenyl)ureido]methyl]benzene dihydrochloride) is a synthetic small-molecule inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), the enzyme responsible for intracellular cholesterol esterification [1]. The compound demonstrates potent inhibitory activity in the low nanomolar range across both liver and intestinal microsomal preparations, positioning it among the higher-potency ACAT inhibitors in the research reagent landscape. Unlike earlier-generation ACAT inhibitors that primarily targeted a single isoform, YM17E exhibits balanced dual-site inhibition with quantitatively characterized IC50 values and a defined non-competitive kinetic mechanism [2].

YM17E Procurement Rationale: Why In-Class ACAT Inhibitor Substitution Introduces Experimental Variability


ACAT inhibitors constitute a mechanistically defined but pharmacologically heterogeneous class with substantial inter-compound variability in potency, isoform selectivity, kinetic mechanism, and tissue distribution [1]. Generic substitution between ACAT inhibitors without experimental validation introduces uncontrolled variables: YM17E inhibits ACAT with IC50 values in the 34–45 nM range, whereas clinically investigated comparators such as avasimibe and pactimibe operate at micromolar potencies (IC50 values of 9.2–24 μM and 3.0–4.9 μM, respectively)—representing an approximately 100-fold to 700-fold potency differential [2]. Furthermore, YM17E acts as a non-competitive inhibitor (Ki = 86 nM for liver microsomes), a kinetic profile that cannot be assumed for alternative ACAT inhibitors and has direct implications for experimental design in enzyme kinetics studies . Route-dependent tissue distribution—with intravenous administration yielding hepatic-selective ACAT inhibition while oral administration engages both intestinal and hepatic compartments—represents a further dimension of pharmacological specificity that does not generalize across the class [3].

YM17E Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data for Procurement Decision Support


Nanomolar ACAT Inhibition Potency: 100- to 700-Fold Differential vs. Clinical-Stage ACAT Inhibitors Avasimibe and Pactimibe

YM17E inhibits ACAT with IC50 values of 44–45 nM in rabbit liver microsomes and 34 nM in rabbit intestinal microsomes [1]. In contrast, the clinically investigated ACAT inhibitors avasimibe and pactimibe sulfate exhibit ACAT1 and ACAT2 IC50 values exclusively in the micromolar range: avasimibe shows ACAT1 IC50 = 24 μM and ACAT2 IC50 = 9.2 μM; pactimibe sulfate shows ACAT1 IC50 = 4.9 μM and ACAT2 IC50 = 3.0 μM [2]. The potency differential ranges from approximately 100-fold (YM17E 34 nM vs. pactimibe ACAT2 3.0 μM) to approximately 700-fold (YM17E 34 nM vs. avasimibe ACAT1 24 μM) [1][2].

ACAT inhibition Enzyme kinetics Potency comparison Drug discovery

Non-Competitive ACAT Inhibition Mechanism: Dixon Plot-Confirmed Ki Value Differentiates YM17E from Competitive ACAT Inhibitors

Dixon plot analysis of YM17E against microsomal ACAT from rabbit liver revealed a non-competitive inhibition pattern with respect to oleoyl-CoA, yielding a Ki value of 86 nM . This kinetic mechanism is distinct from the competitive inhibition pattern observed with certain other ACAT inhibitors. For context, pactimibe has been characterized as a non-competitive inhibitor of oleoyl-CoA as well, but with a Ki value of 5.6 μM—approximately 65-fold weaker binding affinity than YM17E [1].

Enzyme kinetics Inhibition mechanism Non-competitive inhibition ACAT enzymology

Balanced Dual-Site ACAT Inhibition: Equipotent Liver and Intestinal Activity Enables Route-Dependent Tissue Targeting

YM17E inhibits ACAT activity with comparable potency in both liver (IC50 = 45 nM) and intestinal (IC50 = 34 nM) microsomal preparations, representing only a 1.3-fold difference between tissue sites [1]. This balanced dual-site inhibition profile contrasts with many ACAT inhibitors that exhibit pronounced tissue selectivity. The functional consequence of this property is that YM17E can achieve route-dependent pharmacological targeting: intravenous administration produces hepatic-selective ACAT inhibition (liver ACAT activity significantly inhibited without intestinal cholesterol absorption effects), whereas oral administration engages both intestinal and hepatic compartments simultaneously [2].

Tissue selectivity Dual-site inhibition Cholesterol metabolism ACAT isoform

Route-Dependent Hypocholesterolemic Mechanism: Intravenous YM17E Produces Hepatic-Selective ACAT Inhibition Without Affecting Intestinal Cholesterol Absorption

In cholesterol-fed rats, oral administration of YM17E (10 mg/kg/day for 5 days) significantly inhibited gastrointestinal cholesterol absorption (absorption rate decreased from 82.2% in controls to 50.1%, a 32.1-percentage-point reduction). In contrast, intravenous administration at the same dose produced no significant inhibition of cholesterol absorption (absorption rate statistically indistinguishable from control) [1]. Despite this differential effect on absorption, both routes lowered serum cholesterol. Intravenous YM17E (5 mg/kg/day for 5 days) inhibited hepatic ACAT activity in a dose-dependent manner and increased plasma clearance of 125I-LDL in atherogenic diet-fed rats [2]. These findings establish that intravenous YM17E lowers cholesterol exclusively via hepatic ACAT inhibition, whereas oral YM17E engages both hepatic and intestinal mechanisms.

Pharmacokinetics Tissue distribution Route-dependent pharmacology Cholesterol metabolism

Human Pharmacokinetic Characterization: Defined CYP3A4 Metabolism and Five Active Metabolites Quantified

YM17E undergoes extensive hepatic metabolism in humans primarily via CYP3A4-mediated N-demethylation, with CYP2D6 and CYP1A2 contributing to a lesser extent [1]. In human pharmacokinetic studies, YM17E generates five active metabolites (M1, M2-a, M2-b, M3, and M4) that achieve plasma concentrations comparable to those of the parent compound [2]. At repeated oral dosing of 300 mg twice daily, all subjects (n=6) showed a 25% decrease in serum cholesterol by day 7, with steady-state plasma concentrations reached by day 5 (mean Cmin = 166.6 ng/mL at 300 mg b.i.d.) [2]. This contrasts with many research-grade ACAT inhibitors for which human pharmacokinetic and metabolic data are absent or limited.

Drug metabolism CYP3A4 Pharmacokinetics Human microsomes

YM17E Optimal Research and Industrial Application Scenarios Based on Verified Differential Evidence


High-Sensitivity ACAT Enzyme Assays Requiring Maximal Potency at Low Compound Concentrations

Researchers conducting ACAT enzyme activity assays—particularly in recombinant protein systems, primary hepatocyte cultures, or intestinal organoid models—benefit from YM17E's low nanomolar IC50 (34–45 nM) [1]. The approximately 100- to 700-fold potency advantage over avasimibe and pactimibe enables robust ACAT inhibition at compound concentrations where off-target interactions and solvent toxicity (e.g., DMSO effects) are minimized. This is especially critical in cell-based assays with extended incubation periods.

Enzyme Kinetics Studies Requiring Defined Non-Competitive Inhibition Mechanism

Investigators studying ACAT enzyme kinetics or performing structure-activity relationship (SAR) analyses should select YM17E when a well-characterized non-competitive inhibitor with a defined Ki value (86 nM) is required [1]. The Dixon plot-confirmed non-competitive mechanism ensures that inhibition cannot be overcome by increasing substrate (oleoyl-CoA) concentration, making YM17E the appropriate choice for experiments where endogenous substrate levels may vary or where competitive inhibitors would yield ambiguous results.

Route-Dependent Pharmacological Dissection of Hepatic vs. Intestinal ACAT Contributions to Cholesterol Homeostasis

For investigators seeking to distinguish the relative contributions of hepatic ACAT inhibition from intestinal ACAT inhibition to cholesterol-lowering effects, YM17E provides a unique experimental tool [1]. Intravenous YM17E administration yields hepatic-selective ACAT inhibition without affecting intestinal cholesterol absorption, whereas oral administration engages both compartments . This route-dependent mechanistic uncoupling is not achievable with tissue-selective ACAT inhibitors that lack balanced dual-site potency.

Translational Research Requiring Human PK and Metabolic Pathway Data for Experimental Design

For research programs involving translational studies, preclinical-to-clinical extrapolation, or in vitro-in vivo correlation modeling, YM17E offers the advantage of published human pharmacokinetic data including steady-state plasma concentrations (Cmin 48.6 ng/mL at 150 mg b.i.d., 166.6 ng/mL at 300 mg b.i.d.), defined CYP3A4-mediated metabolism, and characterization of five active metabolites (M1, M2-a, M2-b, M3, M4) [1]. This human data package distinguishes YM17E from most research-grade ACAT inhibitors lacking clinical pharmacology characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for YM17E

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.